4-Butylmorpholin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
68182-84-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-butylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-9-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI Key |
RWRNGZJYPQILSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(=O)C1 |
Origin of Product |
United States |
Structural and Conformational Analysis of 4 Butylmorpholin 2 One
Systematic Nomenclature and IUPAC Conventions for 4-Butylmorpholin-2-one
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The name itself provides a clear description of the molecule's structure.
The base name "morpholine" identifies a six-membered saturated heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. The suffix "-2-one" indicates the presence of a carbonyl group (C=O) at the second position of this ring. The prefix "4-butyl" specifies that a butyl group (-C₄H₉) is attached to the nitrogen atom at the 4-position. lookchem.com Therefore, the formal IUPAC name for the compound is This compound . lookchem.com Alternative names found in chemical literature and databases include 2-Morpholinone, 4-butyl-. lookchem.com
The numbering of the morpholine (B109124) ring begins with the oxygen atom as position 1 and proceeds around the ring, assigning the lowest possible locant to the next heteroatom, which is nitrogen at position 4.
| Component | Description |
| Morpholin-2-one (B1368128) | The core heterocyclic structure, a six-membered ring with oxygen at position 1, nitrogen at position 4, and a carbonyl group at position 2. |
| 4-Butyl | A butyl substituent located on the nitrogen atom (position 4) of the morpholine ring. |
| CAS Number | 68182-84-3. lookchem.com |
| Molecular Formula | C₈H₁₅NO₂. |
Electronic Structure Considerations for the this compound Moiety
The electronic structure of this compound is a composite of its constituent functional groups: a cyclic amide (also known as a lactam) and an ether. The interaction between these groups within the six-membered ring dictates its chemical properties.
The amide group is the most significant electronic feature. The lone pair of electrons on the nitrogen atom (position 4) is delocalized into the adjacent carbonyl group at position 2 through resonance (nN → π*CO). baranlab.org This delocalization has several consequences:
It imparts partial double-bond character to the N4-C3 bond.
It increases the planarity of the nitrogen atom, which tends towards sp² hybridization rather than the sp³ hybridization typical of amines. acs.org
It reduces the basicity of the nitrogen atom compared to a simple tertiary amine.
The carbonyl group itself is polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen, making it a site for nucleophilic attack.
The ether linkage (-O-) at position 1 is less electronically demanding. The oxygen atom possesses two lone pairs of electrons and acts as a weak electron-withdrawing group via induction. These lone pairs can participate in stereoelectronic interactions with adjacent antibonding orbitals, influencing the ring's conformation. wikipedia.org
The butyl group attached to the nitrogen is a simple alkyl group. It acts as a weak electron-donating group through an inductive effect, slightly increasing the electron density on the nitrogen atom. However, this effect is minor compared to the dominant resonance effect of the amide group.
Conformational Preferences and Dynamics of the Morpholinone Ring System
Unlike aromatic rings, the saturated morpholinone ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The presence of an sp²-hybridized carbon atom (the carbonyl carbon) prevents the ring from adopting a perfect "chair" conformation seen in cyclohexane.
Research on morpholinone and related heterocyclic systems shows that the ring typically exists in non-planar conformations such as a half-chair or an envelope (also referred to as a twist-chair). academie-sciences.fr
Half-Chair Conformation: In this arrangement, four of the ring atoms lie in a plane, while the other two are positioned above and below it. This is a common conformation for morpholinone rings, arising from the planarity of the N-C=O fragment due to amide conjugation. academie-sciences.fr
Envelope Conformation: Here, five atoms of the ring are coplanar, with the sixth atom out of the plane. X-ray diffraction studies of some substituted morpholinones have confirmed an envelope conformation. academie-sciences.fracademie-sciences.fr
The specific conformation adopted by this compound and the energy barrier between different puckered forms would depend on factors like the solvent and temperature. The bulky butyl group on the nitrogen atom will have a significant influence, preferentially occupying a pseudo-equatorial position to minimize steric interactions with the rest of the ring.
Stereoelectronic effects, which are stabilizing interactions arising from the spatial alignment of orbitals, play a crucial role in determining the most stable conformation. wikipedia.org In the this compound ring, several such effects are at play:
Amide Resonance: As discussed, the nN → π*CO interaction is a powerful stereoelectronic effect that enforces planarity on the C2-N3-C4 portion of the ring. baranlab.org
Anomeric Effects: Interactions between the lone pairs on the ether oxygen (position 1) and the antibonding orbitals (σ) of adjacent C-N and C-C bonds can stabilize certain conformations. For a favorable interaction, the lone pair orbital and the σ orbital must be anti-periplanar (oriented at 180° to each other). This can influence the degree of ring puckering and the preferred bond angles.
Hyperconjugation: Interactions between filled bonding orbitals (e.g., C-H bonds on the butyl group) and empty antibonding orbitals within the ring can also contribute to conformational stability.
These effects, combined with classic steric hindrance, dictate that the morpholinone ring is a dynamic system that preferentially adopts a puckered conformation where unfavorable interactions are minimized and stabilizing orbital overlaps are maximized. wikipedia.org
Isomeric Forms and Stereochemical Implications for this compound (if applicable)
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org They can be broadly classified as constitutional isomers or stereoisomers.
For the specific structure of this compound (C₈H₁₅NO₂), stereoisomerism is not typically observed.
Chiral Centers: There are no asymmetric carbon atoms (chiral centers) in the unsubstituted morpholin-2-one ring.
Nitrogen Inversion: The nitrogen atom at position 4 is bonded to three different groups (the butyl group, C3, and C5). While a nitrogen atom can be a stereocenter, the energy barrier for pyramidal inversion in most amines and related compounds is very low, leading to rapid racemization at room temperature. docbrown.info In this case, the nitrogen's tendency towards sp² planarity due to amide resonance further reduces the barrier, making the isolation of enantiomers based on nitrogen chirality unfeasible under normal conditions.
Therefore, this compound is an achiral molecule and does not have enantiomers or diastereomers.
However, numerous constitutional (or structural) isomers exist for the molecular formula C₈H₁₅NO₂. These are compounds with the same formula but different atom connectivity. libretexts.org Examples include:
Positional isomers where the butyl group is on a carbon atom instead of the nitrogen.
Isomers with different ring structures (e.g., a piperidine (B6355638) or azepane ring).
Acyclic amides containing ether or hydroxyl functionalities.
Synthetic Methodologies for 4 Butylmorpholin 2 One
Classical Multi-Step Synthetic Routes
Traditional syntheses of 4-Butylmorpholin-2-one typically involve the preparation of a suitable open-chain precursor followed by an intramolecular cyclization step to form the heterocyclic ring.
The cornerstone of classical morpholinone synthesis is the construction of a linear molecule containing the requisite N-butyl group, a 2-hydroxyethyl moiety, and a carboxymethyl fragment or its equivalent. Two primary precursors are commonly employed for this purpose.
The first key precursor is N-butyldiethanolamine . This tertiary amine can be synthesized by the reaction of n-butylamine with two equivalents of ethylene oxide google.com. This process provides a symmetrical precursor where both hydroxyl groups are available for subsequent chemical transformation.
A second common linear precursor is an ester of N-butyl-N-(2-hydroxyethyl)glycine . This compound can be prepared via the N-alkylation of N-butylethanolamine with an α-haloacetic acid ester, such as ethyl chloroacetate. This reaction assembles the core structure necessary for a subsequent ring-closing reaction.
| Precursor Name | Structure | Synthetic Route |
| N-Butyldiethanolamine | CH3(CH2)3N(CH2CH2OH)2 | Reaction of n-butylamine with ethylene oxide google.com. |
| Ethyl N-butyl-N-(2-hydroxyethyl)glycinate | CH3(CH2)3N(CH2CH2OH)(CH2CO2Et) | N-alkylation of N-butylethanolamine with ethyl chloroacetate. |
Once the linear precursor is obtained, the formation of the morpholinone ring is typically achieved through intramolecular cyclization.
One common method involves the reaction of an N-substituted ethanolamine, such as N-butylethanolamine, with chloroacetyl chloride. This forms an intermediate N-(2-hydroxyethyl)-N-butyl-2-chloroacetamide. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis, where the alkoxide of the hydroxyl group displaces the chloride to form the six-membered ring chemrxiv.org.
Alternatively, the lactonization of N-butyl-N-(2-hydroxyethyl)glycine can be employed. This reaction, often catalyzed by an acid, involves the intramolecular esterification between the carboxylic acid group and the hydroxyl group to yield this compound.
A similar strategy involves the reaction of an amino acid ester with an ethylene equivalent, such as 1,2-dibromoethane (B42909). The initial reaction results in an intermediate bromoester, which upon heating, cyclizes to the desired morpholinone product mdpi.com.
Modern Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry offers more efficient and atom-economical routes to morpholinones through the use of catalysts. These methods can often accomplish in a single step what requires multiple transformations in classical synthesis.
Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-substituted morpholin-2-ones. A prominent method is the aerobic oxidative lactonization of N-substituted diethanolamines. Specifically, the use of a cationic Palladium(II) catalyst, such as [LPd(OAc)]2(2+)[OTf(-)]2, has been shown to effectively generate N-alkyl substituted morpholin-2-ones from their corresponding diethanolamine (B148213) precursors acs.orgnih.govacs.org. For the synthesis of this compound, this reaction would utilize N-butyldiethanolamine as the starting material. The process is notable for its efficiency and use of molecular oxygen as a terminal oxidant.
| Catalytic Method | Catalyst System | Precursor | Key Features |
| Aerobic Oxidative Lactonization | Palladium(II) complexes, e.g., [(neocuproine)Pd(OAc)]2(OTf)2 | N-Butyldiethanolamine | Efficient, atom-economical, utilizes O2 as oxidant acs.orgnih.gov. |
Organocatalysis provides a metal-free alternative for the synthesis of heterocyclic compounds. While the field has seen significant advances, the application to N-substituted morpholin-2-ones is still developing. Much of the current research focuses on the asymmetric synthesis of C3-substituted morpholinones.
For instance, a chiral phosphoric acid-catalyzed domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols has been developed acs.orgacs.org. This process proceeds through a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal to generate the morpholinone scaffold with high enantioselectivity acs.orgacs.org. While this specific methodology yields C3-substituted products, it highlights the potential of organocatalysis in constructing the morpholinone ring. Direct organocatalytic routes that specifically yield 4-alkylmorpholin-2-ones from simple precursors are less documented in the current literature.
Biocatalysis offers an environmentally benign approach to chemical synthesis, utilizing enzymes to perform specific transformations under mild conditions. While no direct biocatalytic synthesis of this compound has been reported, plausible routes can be proposed based on known enzymatic reactions.
Enzymes, particularly lipases, are widely used for the synthesis of esters and lactones. Lipases have been shown to catalyze the ring-opening polymerization of morpholine-2,5-diones, indicating their activity on this heterocyclic system nih.gov. Given their established ability to facilitate intramolecular esterification, a lipase could potentially catalyze the lactonization of an N-butyl-N-(2-hydroxyethyl)glycine ester to form this compound. This enzymatic approach would offer high selectivity and operate under green reaction conditions, representing a promising future direction for morpholinone synthesis.
Green Chemistry Principles in this compound Synthesis
Green chemistry provides a framework for designing chemical processes that minimize the use and generation of hazardous substances. In the context of this compound synthesis, these principles are applied to enhance sustainability by improving atom economy, reducing waste, and utilizing safer and renewable materials.
Atom-Economical Transformations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comscranton.edursc.org Reactions with high atom economy, such as additions, rearrangements, and certain cyclizations, are preferred as they generate minimal waste. scranton.edu
For the synthesis of this compound, a highly atom-economical approach would be the intramolecular cyclization or oxidative lactonization of N-butyldiethanolamine. In this theoretical pathway, the atoms from the starting material are maximally utilized, with water being the only byproduct. This contrasts sharply with traditional multi-step syntheses that may involve protecting groups or stoichiometric reagents, leading to significant waste. For instance, a classical approach involving the reaction of N-butylethanolamine with chloroacetyl chloride followed by reduction of the resulting amide would have a much lower atom economy due to the generation of salt byproducts and the use of a reducing agent. chemrxiv.org
A procedure for the functionalization of morpholin-2-ones via a cross-dehydrogenative coupling (CDC) reaction represents an atom-efficient method, as it avoids the need for pre-functionalization of the reagents. mdpi.com
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| High Economy | N-butyldiethanolamine + [O] | This compound | H₂O | ~89% |
| Low Economy | N-butylethanolamine + Chloroacetyl chloride, followed by reduction | This compound | HCl, Metal salts, etc. | <50% |
Solvent-Free and Aqueous Media Syntheses
Minimizing or eliminating the use of volatile organic solvents is a key objective in green synthesis. Solvent-free reactions, often conducted via mechanochemistry (grinding) or by heating neat reactants, can reduce waste, lower costs, and simplify purification processes. researchgate.netresearchgate.netekb.eg While specific solvent-free methods for this compound are not widely documented, the principles are applicable. For instance, the reaction of N-butylethanolamine with a suitable acrylic acid derivative could potentially be performed under solvent-free conditions with thermal or catalytic promotion.
A recently developed green protocol for morpholine (B109124) synthesis utilizes ethylene sulfate as a reagent, which reacts cleanly with 1,2-amino alcohols. organic-chemistry.org This method is noted for its use of greener solvents and for being a redox-neutral process that avoids harsh reagents, aligning with the goals of sustainable synthesis. organic-chemistry.orgnih.gov
Utilization of Renewable Feedstocks
Basing the synthesis of chemicals on renewable resources, such as biomass and amino acids, is a cornerstone of building a sustainable chemical industry. Natural α-amino acids serve as versatile and chiral starting materials for the synthesis of morpholinone scaffolds. nih.govresearchgate.net For example, a natural amino acid can be converted into an N-butyl amino alcohol, a direct precursor to this compound. This strategy not only utilizes a renewable feedstock but also provides a pathway to enantiomerically pure products.
| Renewable Feedstock | Potential Precursor for this compound | Synthetic Steps |
| L-Leucine | (S)-N-butyl-1-amino-4-methylpentan-2-ol | 1. Reduction of carboxylic acid2. N-butylation |
| L-Alanine | (S)-N-butyl-2-aminopropan-1-ol | 1. Reduction of carboxylic acid2. N-butylation |
| Carbohydrates | Sugar Amino Acids | Oxidative cleavage followed by reductive amination with butylamine acs.org |
One-Pot and Cascade Reactions for Streamlined Synthesis
One-pot and cascade (or domino) reactions combine multiple synthetic steps into a single operation without the need to isolate intermediates. rsc.org This approach significantly improves efficiency by reducing reaction time, solvent use, and purification steps, which in turn minimizes waste and cost.
For the synthesis of substituted morpholin-2-ones, several cascade reactions have been developed. One notable example is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This process assembles the morpholin-2-one (B1368128) core from simple aldehydes and other commercially available reagents in a single, streamlined procedure. nih.govacs.org Another strategy involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift to construct the heterocyclic ring. researchgate.net
While these examples often produce C3-substituted morpholin-2-ones, the principles can be adapted for the synthesis of this compound. A hypothetical cascade could involve the reaction of N-butylethanolamine with a glyoxal derivative, which could undergo an in-situ condensation, cyclization, and rearrangement to form the target molecule in one pot.
| Cascade Reaction Example (for 3-Aryl-Morpholin-2-ones) acs.org | |
| Reaction Type | One-pot Knoevenagel / Asymmetric Epoxidation / DROC |
| Starting Materials | Aromatic Aldehydes, (Phenylsulfonyl)acetonitrile, Ethanolamines |
| Key Features | - Three steps in one pot- Two steps are stereocatalyzed- Avoids isolation of intermediates |
| Reported Yields | 38% to 90% |
| Enantiomeric Excess | Up to 99% |
Flow Chemistry Applications in this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. acs.orgmdpi.com
The production of heterocyclic compounds, including APIs, is increasingly leveraging flow chemistry. acs.org For instance, a telescoped two-step continuous flow process has been developed for the synthesis of thiomorpholine, a related heterocycle. acs.org This process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, demonstrating the potential for multi-step syntheses in a continuous setup. acs.org
A large-scale synthesis of this compound could be designed as a flow process. The cyclization of N-butyl-N-(2-hydroxyethyl)-2-haloacetamide, for example, could be performed by pumping a solution of the substrate through a heated reactor coil containing an immobilized base. This would allow for rapid optimization, safe operation at elevated temperatures, and consistent product quality, making it ideal for industrial production.
| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) |
| Reaction Vessel | Large stirred tank reactor | Small-volume tube or packed-bed reactor |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volume |
| Scalability | Requires larger reactors (scaling out) | Achieved by running for longer time (scaling up) |
| Process Control | Difficult to maintain homogeneity | Precise control over mixing and residence time |
Asymmetric Synthesis Strategies Towards Chiral Morpholinone Derivatives
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While the N-butyl group in this compound is achiral, chirality can be introduced at other positions on the morpholinone ring (e.g., C3, C5, C6).
Several strategies have been successfully employed for the asymmetric synthesis of morpholin-2-one precursors. These include:
Chiral Auxiliaries: Using a chiral auxiliary, such as pseudoephedrine, can direct the stereochemical outcome of a reaction. A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones uses arylglyoxals and a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction to achieve high yields and selectivities. nih.gov
Chiral Catalysts: Organocatalysis, particularly with chiral phosphoric acids, has been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from glyoxals and amino alcohols. researchgate.net
Chiral Starting Materials: Beginning a synthesis with an enantiopure precursor, such as a natural amino acid or a chiral amino alcohol, is a common and effective strategy. nih.govnih.gov A four-step synthesis of cis-3,5-disubstituted morpholines starts from enantiomerically pure amino alcohols. nih.gov
These chiral morpholin-2-one cores can serve as intermediates. Subsequent N-alkylation with a butyl halide would then yield the final chiral this compound derivative.
| Asymmetric Method | Catalyst/Auxiliary | Precursors | Key Transformation | Reported Enantioselectivity (for precursors) |
| Chiral Auxiliary nih.gov | Pseudoephedrine | Arylglyoxals, 1,2-amino alcohols | Brønsted acid-catalyzed condensation | High diastereoselectivity |
| Chiral Catalyst researchgate.net | Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Domino [4+2] heteroannulation | Good to high enantioselectivity |
| One-Pot Catalysis acs.org | Quinine-derived urea | Aldehydes, ethanolamines | Asymmetric epoxidation / DROC | Up to 89% ee |
Retrosynthetic Analysis of this compound: Deconstructing Synthetic Complexity
Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. wikipedia.orgias.ac.infiveable.meicj-e.org The process involves deconstructing a target molecule into simpler, commercially available precursor structures by breaking key chemical bonds. wikipedia.orgicj-e.org This is achieved by applying "disconnections," which are the reverse of known chemical reactions. ias.ac.inamazonaws.com The analysis proceeds backward from the target until readily available starting materials are identified. wikipedia.orgicj-e.org
The target molecule, this compound, is a substituted heterocyclic compound belonging to the morpholin-2-one class. Its structure contains a six-membered ring with a nitrogen atom, an oxygen atom, and a carbonyl group (a lactam). The primary strategic disconnections for this molecule involve breaking the bonds that form the heterocyclic ring, specifically the amide (N-CO) bond and the ether (C-O-C) bond.
Primary Disconnections of the Morpholin-2-one Ring
Two logical retrosynthetic pathways can be proposed for this compound, centered on the disconnection of the key bonds forming the core ring structure.
Pathway A: Disconnection of the Amide Bond (C–N disconnection)
The first approach involves the disconnection of the amide bond within the lactam ring. This is a common and reliable strategy in the synthesis of cyclic amides.
Transform: Amide bond formation (Lactamization).
Disconnection: The C(2)-N(1) bond is broken. This transform leads to a linear precursor, an N,N-disubstituted amino ester.
This disconnection reveals Precursor A , N-butyl-N-(2-hydroxyethyl)glycine ethyl ester. This precursor contains all the necessary atoms arranged in a linear fashion, poised for an intramolecular cyclization reaction to form the target molecule. Further deconstruction of Precursor A is possible by disconnecting the N-C bond of the glycine unit and the N-C bond of the butyl group, leading to simpler starting materials: ethyl 2-bromoacetate, 2-(butylamino)ethan-1-ol, which in turn can be simplified to n-butylamine and 2-aminoethan-1-ol.
Pathway B: Disconnection of the Ether Bond (C–O disconnection)
An alternative strategy is to disconnect the ether linkage within the morpholin-2-one ring. This approach is based on the reverse of an intramolecular Williamson ether synthesis.
Transform: Intramolecular Williamson Ether Synthesis.
Disconnection: The C(3)-O(4) bond is broken. This disconnection leads to a different linear precursor, a haloacetamide derivative.
This second disconnection strategy points to Precursor B , N-butyl-2-chloro-N-(2-hydroxyethyl)acetamide. This intermediate, upon treatment with a base, would undergo an intramolecular SN2 reaction where the hydroxyl group displaces the chlorine atom to form the cyclic ether. Precursor B can be conceptually synthesized from N-butyl-2-aminoethan-1-ol and chloroacetyl chloride.
The following interactive table summarizes the key aspects of the retrosynthetic analysis for this compound.
| Pathway | Disconnected Bond | Key Transform (Forward Reaction) | Precursor Molecule | Synthons | Synthetic Equivalents |
| A | Amide (C2-N1) | Intramolecular Amidation (Lactamization) | N-butyl-N-(2-hydroxyethyl)glycine ethyl ester | N-butyl-N-(2-hydroxyethyl)amine synthon and an ester carbonyl synthon | N-butyl-2-aminoethan-1-ol and Ethyl 2-bromoacetate |
| B | Ether (C3-O4) | Intramolecular Williamson Ether Synthesis | N-butyl-2-chloro-N-(2-hydroxyethyl)acetamide | An alkoxide nucleophile and an α-halo amide electrophile | N-butyl-2-aminoethan-1-ol and Chloroacetyl chloride |
Chemical Reactivity and Functionalization of 4 Butylmorpholin 2 One
Reactions Involving the Carbonyl Group (C=O) of the Morpholinone Ring
The carbonyl group in the 4-Butylmorpholin-2-one ring is part of a lactam structure. Compared to the carbonyl group in ketones, the lactam carbonyl is significantly less electrophilic due to the delocalization of the nitrogen's lone pair of electrons into the C=O bond. This resonance stabilization reduces its reactivity towards nucleophiles.
Reduction of the carbonyl group is a primary transformation. Strong reducing agents are typically required to reduce amides and lactams.
Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent can reduce the lactam carbonyl completely to a methylene group (CH₂), which would transform this compound into N-butylmorpholine. This deoxygenation reaction is a standard method for converting amides to amines.
Sodium Borohydride (NaBH₄) : As a milder reducing agent, NaBH₄ is generally not reactive enough to reduce the stable lactam carbonyl of this compound. stackexchange.com While it readily reduces aldehydes and ketones, esters and amides are typically unreactive towards this reagent. stackexchange.comlibretexts.org
The table below summarizes the expected outcomes of reduction reactions on the carbonyl group.
| Reagent | Expected Product | Reactivity |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Butylmorpholine (B92011) | High |
| Sodium Borohydride (NaBH₄) | No Reaction | Low/None |
Other typical carbonyl reactions, such as the addition of Grignard reagents or organolithium compounds, are also possible but can be complex. These strong nucleophiles can add to the carbonyl, but the initial tetrahedral intermediate may be unstable, potentially leading to ring-opening.
Transformations at the Ether Linkage and Alkene Formation
The ether linkage (C-O-C) within the morpholinone ring is generally stable and unreactive under most conditions, a characteristic feature of acyclic and cyclic ethers. wikipedia.org Cleavage of this bond requires harsh reaction conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.com
The mechanism for acid-catalyzed ether cleavage proceeds via protonation of the ether oxygen, making it a better leaving group. longdom.orgyoutube.com A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com In the case of this compound, this reaction would not lead to alkene formation but rather to a ring-opening event, breaking the heterocyclic core. The reaction would likely result in a halo-functionalized amino acid derivative. Due to the stability of the ether bond, such transformations are not common unless specifically desired to deconstruct the ring.
Reactivity of the Nitrogen Atom and N-Substitution Reactions
In this compound, the nitrogen atom is a tertiary amine integrated into a lactam ring. The delocalization of its lone pair of electrons into the adjacent carbonyl group significantly diminishes its nucleophilicity and basicity. Consequently, the nitrogen atom is largely unreactive towards electrophiles.
Unlike acyclic tertiary amines, it does not readily undergo reactions such as:
Quaternization: Reaction with alkyl halides to form a quaternary ammonium (B1175870) salt is highly unlikely due to the reduced nucleophilicity of the nitrogen.
N-Oxidation: Oxidation to form an N-oxide is also not a favorable process.
The chemical behavior of the nitrogen atom is dominated by its role within the amide functionality. Therefore, reactions involving this part of the molecule typically result in the cleavage of the amide (N-C=O) bond rather than substitution at the nitrogen atom itself.
Functionalization of the Butyl Substituent
The N-butyl group offers a site for functionalization, although its aliphatic C-H bonds are inherently unreactive. Modern synthetic methods, however, provide strategies for modifying such chains.
Direct functionalization of the butyl chain without a directing influence is challenging and generally relies on non-selective free-radical reactions (e.g., halogenation under UV light), which would likely yield a mixture of products. Selective transformation at a specific position of the butyl chain requires more advanced strategies.
A powerful approach for the selective functionalization of alkyl chains attached to nitrogen atoms is through remote C-H activation. chinesechemsoc.org This strategy often utilizes the amide group as an internal directing element. One common mechanism is the Hofmann-Löffler-Freytag (HLF) type reaction, which involves a 1,5-hydrogen atom transfer (1,5-HAT). researchgate.net
The general process can be outlined as follows:
N-Radical Formation: The nitrogen atom of the amide or a derivative is converted into a nitrogen-centered radical. This can be achieved photochemically, electrochemically, or using specific reagents.
1,5-Hydrogen Atom Transfer (1,5-HAT): The nitrogen radical abstracts a hydrogen atom from the δ-carbon (the fourth carbon) of the butyl chain through a sterically favored six-membered ring transition state.
Carbon Radical Formation: This transfer generates a more stable carbon-centered radical at the δ-position of the alkyl chain.
Functionalization: The newly formed carbon radical can be trapped by various reagents to introduce a new functional group (e.g., a halogen, cyano group, or another carbon-based substituent). chinesechemsoc.orgcolumbia.edu
This approach allows for the highly regioselective functionalization of the otherwise inert butyl chain, providing a sophisticated method for elaborating the structure of this compound. Palladium and nickel-catalyzed methods have also emerged as powerful tools for remote C(sp³)–H functionalization. acs.org
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this compound is dictated by the functional groups present in its structure: a lactam (a cyclic amide), an ether linkage, and an N-butyl substituent. These features create distinct sites for both nucleophilic and electrophilic attack.
The primary electrophilic site is the carbonyl carbon (C2). Due to the high electronegativity of the oxygen atom, this carbon is electron-deficient and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This is a characteristic reaction of aldehydes, ketones, and their derivatives. libretexts.org The general reaction pathway involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org
Nucleophilic character in this compound resides in several locations. The oxygen atoms of the carbonyl and ether groups possess lone pairs of electrons, as does the nitrogen atom. However, the nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to a typical tertiary amine.
A key site of nucleophilic reactivity is the carbon atom alpha to the carbonyl group (C3). This position can be deprotonated by a suitable base to form an enolate intermediate. This enolate is a potent carbon-based nucleophile that can react with various electrophiles. This reactivity is harnessed in functionalization reactions, such as cross-dehydrogenative coupling (CDC). In these reactions, a C-H bond at the C3 position is activated, often through a radical intermediate, allowing for the formation of a new bond, for example, a C-N bond with an imide. mdpi.com It has been noted that the formation of a radical at the C3 position is generally more favorable than at the C5 position (adjacent to the ether oxygen). mdpi.com
| Site | Type of Reactivity | Description |
|---|---|---|
| Carbonyl Carbon (C2) | Electrophilic | Electron-deficient and susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com |
| α-Carbon (C3) | Nucleophilic (via enolate) | Can be deprotonated to form a nucleophilic enolate or participate in radical reactions for C-H functionalization. mdpi.com |
| Nitrogen Atom (N4) | Weakly Nucleophilic | Lone pair is delocalized by amide resonance, reducing nucleophilicity. |
| Oxygen Atoms (C2=O and Ring Oxygen) | Nucleophilic | Possess lone pairs of electrons and can act as nucleophiles or Lewis bases (e.g., protonation under acidic conditions). libretexts.org |
Pericyclic Reactions and Cycloadditions Involving the Morpholinone Scaffold
Pericyclic reactions, which include cycloadditions, are concerted reactions that proceed through a cyclic transition state. msu.edu While the saturated ring of this compound itself is not suited to directly participate as a diene or dipolarophile in common cycloaddition reactions, the morpholinone scaffold is frequently synthesized and functionalized through such pathways.
Cycloaddition reactions are powerful tools for constructing heterocyclic rings, including the morpholinone core. researchgate.net These reactions involve the combination of two π-electron systems to form a ring. msu.edu
[3+3] Cycloaddition: This strategy can be employed to construct the six-membered morpholinone ring. For instance, a reaction involving an azaoxyallyl cation (a three-atom component) and an epoxide like styrene oxide can lead to the formation of a morpholinone scaffold. researchgate.net
[3+2] Dipolar Cycloaddition: This type of reaction is widely used to create five-membered heterocyclic rings. msu.edumdpi.com In the context of the morpholinone scaffold, azomethine ylides can undergo a [3+2] cycloaddition to construct complex, fused pyrrolidine-morpholinone systems. nih.gov This highlights a method for elaborating on the core morpholinone structure.
Other Cycloadditions: The morpholine (B109124) ring system can also be involved in other cycloaddition processes. For example, morpholine (as a reagent) can mediate cycloadditions between gem-difluoroalkenes and organic azides to produce triazoles with a morpholine substituent. nih.gov
These examples demonstrate that while this compound is a stable, saturated heterocycle, the underlying scaffold is accessible through and can be a component of more complex structures built via cycloaddition reactions.
| Reaction Type | Description | Relevance to Morpholinone Scaffold |
|---|---|---|
| [3+3] Cycloaddition | A concerted reaction between a three-atom and a three-atom component to form a six-membered ring. | Used for the direct synthesis of the morpholinone ring system. researchgate.net |
| [3+2] Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. msu.edu | Can be used to build complex fused-ring systems onto a pre-existing morpholinone structure. nih.gov |
Mechanism-Based Studies of this compound Transformations
While specific mechanistic studies focusing solely on this compound are not extensively documented, the reactivity of the broader class of N-substituted morpholin-2-ones has been investigated, providing insight into the likely transformation mechanisms for the title compound.
Mechanism of Cross-Dehydrogenative Coupling (CDC): One of the key transformations of the morpholinone scaffold is C-H functionalization at the C3 position. A mild and sustainable method for this involves a copper-catalyzed cross-dehydrogenative coupling with imides, using molecular oxygen as the terminal oxidant. mdpi.com The proposed mechanism involves the following key steps:
Initiation: The reaction is initiated by the catalyst system, likely involving the copper(I) catalyst and acetic acid.
Hydrogen Atom Abstraction: A radical is generated at the C3 position of the morpholinone ring. This position is favored due to its location alpha to both the carbonyl group and the nitrogen atom, which can stabilize the radical intermediate.
C-N Bond Formation: The C3 radical attacks the imide nucleophile, forming the new carbon-nitrogen bond.
Oxidation/Catalyst Regeneration: The resulting intermediate is oxidized, and the catalyst is regenerated, completing the catalytic cycle. Molecular oxygen serves as the ultimate electron acceptor in this process. mdpi.com
Mechanism of Domino Ring-Opening Cyclization (DROC) for Synthesis: The synthesis of the morpholin-2-one (B1368128) core itself can be achieved through elegant one-pot domino reactions. For example, a sequence starting from commercial aldehydes can involve a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org The crucial DROC part of the mechanism for forming a C3-substituted morpholin-2-one from an epoxide intermediate involves:
Epoxide Ring-Opening: An amino alcohol (like N-butylethanolamine for the synthesis of this compound) acts as a nucleophile, attacking and opening the epoxide ring. This step is often stereoselective. nih.gov
Intramolecular Cyclization: The newly freed hydroxyl group or the amine can then undergo an intramolecular cyclization. In some variations, an acid-catalyzed cascade reaction follows the ring-opening, which can involve a 1,2-aryl shift and subsequent lactonization to form the final morpholin-2-one product. nih.govacs.org This stereocontrolled pathway allows for the synthesis of optically active morpholin-2-ones. nih.gov
| Transformation | Key Mechanistic Steps | Reference |
|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) at C3 | 1. Catalyst activation. 2. Hydrogen atom abstraction to form a C3 radical. 3. Nucleophilic attack of the radical on an electrophile (e.g., imide). 4. Oxidation and catalyst regeneration. | mdpi.com |
| Domino Ring-Opening Cyclization (DROC) Synthesis | 1. Nucleophilic attack of an amino alcohol on an epoxide. 2. Stereoselective ring-opening of the epoxide. 3. Intramolecular cyclization/lactonization to form the morpholinone ring. | nih.govacs.org |
Application As a Synthetic Building Block and Scaffold
4-Butylmorpholin-2-one as a Precursor to Advanced Organic Intermediates
While specific documented examples of this compound as a precursor are limited in readily available literature, the reactivity of the morpholin-2-one (B1368128) ring system suggests its potential for generating a variety of advanced organic intermediates. The core structure can undergo several transformations:
Ring-Opening Reactions: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opened products. For instance, reaction with amines or alcohols could yield functionalized aminoethoxy acetamides or esters, respectively. These resulting molecules, bearing a tertiary amine and other functional groups, can serve as precursors for further synthetic elaborations.
Reduction: Reduction of the lactone carbonyl group can lead to the corresponding 4-butylmorpholine-2-ol, a cyclic hemiaminal, or further to 4-butylmorpholine (B92011), depending on the reducing agent and reaction conditions. These reduced products are valuable intermediates in their own right.
Functionalization at the C3 Position: The carbon atom alpha to the carbonyl group (C3) could potentially be functionalized through enolate chemistry, allowing for the introduction of various substituents and further diversification of the molecular structure.
The butyl group on the nitrogen atom imparts lipophilicity to the molecule and its derivatives, a property that can be advantageous in certain applications, such as improving solubility in organic solvents or influencing the pharmacokinetic properties of potential bioactive molecules derived from this scaffold.
Utilization in the Synthesis of Complex Heterocyclic Compounds
The morpholin-2-one scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems. Although direct examples involving this compound are not extensively documented, the general reactivity patterns of N-substituted morpholin-2-ones can be extrapolated.
One potential pathway involves the modification of the morpholin-2-one ring followed by annulation reactions to build additional rings. For example, functionalization at the C3 position could introduce a group capable of participating in a subsequent cyclization reaction, leading to bicyclic or more complex polycyclic heterocyclic systems. The inherent chirality of substituted morpholin-2-ones can also be exploited in asymmetric synthesis to produce enantiomerically pure complex molecules.
The synthesis of various substituted morpholines is an active area of research, as the morpholine (B109124) motif is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov Methodologies developed for the synthesis of complex morpholine derivatives could potentially be adapted using this compound as a starting material. nih.gov
Role of the this compound Scaffold in Library Synthesis and Diversification
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov As such, the this compound core is an attractive scaffold for the construction of chemical libraries for drug discovery and high-throughput screening.
The diversification of the this compound scaffold can be achieved at several positions:
N-Substitution: While the nitrogen is already substituted with a butyl group, this could be varied in the initial synthesis to introduce other alkyl or aryl groups, creating a library of N-substituted morpholin-2-ones.
C3-Substitution: As mentioned, the position alpha to the carbonyl is a prime site for introducing diversity. A variety of substituents can be introduced here using standard organic reactions.
C5 and C6-Substitution: The synthesis of the morpholin-2-one ring itself can be modified to include substituents on the C5 and C6 positions, further increasing the structural diversity of the resulting library.
The systematic generation of a library of compounds based on the this compound scaffold, with variations at these positions, would allow for the exploration of a larger chemical space and increase the probability of identifying compounds with desired biological activities.
Table 1: Potential Diversification Points of the this compound Scaffold
| Position | Type of Modification | Potential Functional Groups |
| N4 | Variation of the alkyl/aryl substituent | Methyl, Ethyl, Propyl, Phenyl, etc. |
| C3 | Alkylation, Arylation, etc. | Alkyl chains, Aromatic rings, Heterocycles |
| C5 | Substitution from starting materials | Alkyl groups, Aryl groups |
| C6 | Substitution from starting materials | Alkyl groups, Aryl groups |
Applications in Supramolecular Chemistry and Host-Guest Systems (if applicable)
The application of this compound in supramolecular chemistry and host-guest systems is not well-documented. However, based on its structure, some theoretical applications can be proposed. The morpholine core, with its combination of a hydrogen bond acceptor (the oxygen atom and the carbonyl oxygen) and a tertiary amine, could potentially participate in non-covalent interactions that are central to supramolecular assembly.
While the morpholine unit itself is a common component in molecules designed for supramolecular applications, the specific utility of this compound in this context would require dedicated research to explore its binding affinities and assembly behaviors with various host molecules.
Computational and Theoretical Studies on 4 Butylmorpholin 2 One
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations.
For 4-butylmorpholin-2-one, MD simulations would be particularly useful for:
Conformational Sampling: The butyl group attached to the nitrogen atom has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes the molecule adopts in different environments (e.g., in a vacuum, in water, or in an organic solvent).
Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can model how this compound interacts with its surroundings. This allows for the calculation of solvation free energy and the analysis of specific interactions like hydrogen bonds between the carbonyl oxygen of the morpholinone ring and water molecules.
Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can be used to study aggregation behavior and the nature of molecule-molecule interactions, which are governed by forces such as van der Waals and electrostatic interactions.
In Silico Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products.
This process involves:
Identifying Reactants, Products, and Intermediates: The stable structures involved in the reaction are first optimized using methods like DFT.
Locating Transition States (TS): A transition state is the highest energy point along the lowest energy reaction path. Sophisticated algorithms are used to find these saddle points on the PES. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (energy barrier). A lower activation energy implies a faster reaction rate. A study on the oxy-cracking of metformin demonstrated the use of DFT to investigate reaction mechanisms initiated by hydroxyl radicals, a process applicable to studying the degradation or metabolism of this compound. rsc.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation can be performed to confirm that this transition state correctly connects the desired reactants and products on the potential energy surface.
QSAR/QSPR Modeling Principles for Morpholinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. mdpi.com
The general workflow for developing a QSAR/QSPR model for a class of compounds like morpholinone derivatives involves several key steps:
Data Set Assembly: A collection of morpholinone derivatives with experimentally measured data for a specific property (e.g., antioxidant activity, receptor binding affinity) is gathered. pensoft.net This set is typically divided into a training set for building the model and a test set for validating its predictive power. pensoft.net
Descriptor Calculation: For each molecule in the data set, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development and Validation: Statistical or machine learning methods are used to build a mathematical equation that links the descriptors to the observed activity or property. nih.gov The model's reliability is then rigorously tested using both internal (e.g., cross-validation) and external validation with the test set. mdpi.com
Table 2: Common Classes of Molecular Descriptors in QSAR/QSPR
| Descriptor Class | Description | Examples |
|---|---|---|
| Electronic | Describe the electronic properties and charge distribution. | Dipole moment, HOMO/LUMO energies, partial atomic charges. pensoft.net |
| Steric | Relate to the size and shape of the molecule. | Molecular volume, surface area, ovality. pensoft.net |
| Topological | Describe the atomic connectivity and branching of the molecule. | Wiener index, Kier & Hall connectivity indices. |
| Hydrophobic | Quantify the molecule's lipophilicity. | LogP (partition coefficient). pensoft.net |
For morpholinone derivatives, QSAR models can guide the synthesis of new compounds by predicting which structural modifications are likely to enhance a desired property. pensoft.net
Design of Novel this compound Derivatives with Targeted Chemical Attributes
The computational methods described above provide a powerful platform for the rational design of new molecules. Starting with the this compound scaffold, new derivatives can be designed in silico to possess specific, targeted chemical attributes.
The design process typically follows a cycle:
Define Target Property: The first step is to identify the desired chemical or physical property to be optimized (e.g., increased polarity, specific reactivity, enhanced solubility).
Propose Structural Modifications: Based on chemical intuition and insights from previous computational analyses (like MEP maps or QSAR models), modifications are made to the parent structure. This could involve adding functional groups to the butyl chain or the morpholinone ring, or replacing atoms within the ring.
In Silico Evaluation: Each proposed derivative is then evaluated using computational tools. DFT calculations can predict how the modification affects the electronic structure and reactivity. MD simulations can assess changes in conformation and solvation properties.
Prioritization for Synthesis: Based on the computational results, the most promising derivatives that are predicted to have the desired attributes are prioritized for experimental synthesis and testing.
This approach accelerates the discovery of new molecules with tailored properties by focusing experimental efforts on the most promising candidates, as has been demonstrated in the design of novel quinazoline derivatives. nih.gov
Analytical Methodologies for 4 Butylmorpholin 2 One Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation Principles
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Butylmorpholin-2-one by investigating the interaction of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this resonance is recorded as a chemical shift (δ), measured in parts per million (ppm).
For this compound, ¹H and ¹³C NMR spectra would provide detailed structural information. The chemical environment of each nucleus influences its resonance frequency, allowing for the differentiation of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons on the butyl chain and the morpholinone ring. The integration of these signals corresponds to the number of protons in a given environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets (e.g., singlets, doublets, triplets), providing information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals a single peak for each unique carbon atom in the molecule. The chemical shift of each peak is indicative of the carbon's functional group and hybridization state (e.g., carbonyl, C-N, C-O, alkyl).
Based on established chemical shift values for similar structures, a predicted NMR data table for this compound is presented below.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-3 | ~4.2 | s | 2H |
| H-5 | ~3.8 | t | 2H |
| H-6 | ~3.3 | t | 2H |
| N-CH₂ (butyl) | ~3.4 | t | 2H |
| N-CH₂-CH₂ (butyl) | ~1.6 | sextet | 2H |
| CH₂-CH₃ (butyl) | ~1.3 | sextet | 2H |
¹³C NMR (Carbon)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~168 |
| C-3 | ~68 |
| C-5 | ~65 |
| C-6 | ~50 |
| N-CH₂ (butyl) | ~48 |
| N-CH₂-CH₂ (butyl) | ~29 |
| CH₂-CH₃ (butyl) | ~20 |
Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.
Mass Spectrometry (MS) Principles for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them. This provides the exact molecular weight of the compound and, through analysis of fragment ions, valuable structural information.
For this compound (molecular formula C₈H₁₅NO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 157.21 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition.
When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The breaking of bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. This could result in the loss of the butyl group or adjacent parts of the ring.
Loss of the Butyl Chain: Cleavage of the N-C bond connecting the butyl group would generate a significant fragment.
Ring Opening and Fragmentation: The morpholinone ring can undergo cleavage, particularly at the amide and ether linkages, leading to characteristic fragment ions.
Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 114 | [C₅H₈NO₂]⁺ | Loss of propyl radical (•C₃H₇) from butyl chain |
| 100 | [C₄H₆NO₂]⁺ | Loss of butyl radical (•C₄H₉) |
| 86 | [C₄H₈NO]⁺ | Cleavage of the C-O bond in the ring |
Infrared (IR) Spectroscopy Principles for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). An IR spectrum provides a unique fingerprint of a molecule and is highly effective for identifying the functional groups present.
The structure of this compound contains several key functional groups that would produce distinct absorption bands in an IR spectrum:
Lactam (Amide) Carbonyl (C=O): A strong, sharp absorption band is expected for the carbonyl group within the six-membered lactam ring.
C-N Bond: The carbon-nitrogen bond of the amide will have a characteristic stretching vibration.
C-O-C Ether Linkage: The ether group within the morpholine (B109124) ring will show a characteristic C-O stretching band.
C-H Bonds: The sp³ hybridized C-H bonds of the butyl chain and the morpholine ring will show strong stretching absorptions.
Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~2850-2960 | C-H Stretch | Alkane (butyl & ring CH₂) | Strong |
| ~1670-1690 | C=O Stretch | Lactam (Amide) | Strong |
| ~1465 | C-H Bend | CH₂ Scissoring | Medium |
| ~1250 | C-N Stretch | Tertiary Amide | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. This technique is most effective for compounds containing chromophores, which are atomic groups that absorb light, particularly those with π-electrons and non-bonding electrons (n-electrons) like double bonds, aromatic rings, and carbonyl groups.
The structure of this compound contains an amide (lactam) functional group, which acts as a chromophore. This group can undergo an n→π* (non-bonding to anti-bonding pi orbital) electronic transition. Because the molecule lacks extended conjugation, this absorption is typically weak (low molar absorptivity) and occurs in the UV region, likely around 210-230 nm. The absence of significant absorption at higher wavelengths would indicate the lack of aromatic rings or conjugated double bond systems.
Chromatographic Separation and Purification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
For the separation and purification of this compound, a polar compound, Reverse-Phase HPLC (RP-HPLC) would be the most suitable methodology. In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is polar.
A typical RP-HPLC method for this compound would involve:
Column: A C18 or C8 column, which provides a nonpolar stationary phase for effective interaction with the analyte.
Mobile Phase: A gradient mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water. Starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the efficient elution of polar compounds.
Detection: A UV detector set at a low wavelength (e.g., ~210 nm) would be appropriate for detecting the amide chromophore in this compound. If higher sensitivity is required or for quantification in complex matrices, a mass spectrometer (LC-MS) could be used as the detector. uobaghdad.edu.iq
Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and controlled column temperatures (e.g., 25-30 °C) would be employed to ensure reproducibility.
This method would allow for the effective separation of this compound from starting materials, byproducts, or impurities, and enable its accurate quantification.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC is primarily applied for purity assessment and the identification of volatile impurities that may be present from its synthesis, such as starting materials or side-products.
The methodology typically involves injecting a solution of the sample into a gas chromatograph. The compound is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
For the analysis of morpholine derivatives, a capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is often employed due to its versatility and ability to separate a wide range of compounds. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification, a Mass Spectrometry (MS) detector can be coupled with the GC (GC-MS), providing mass spectra of the eluting components, which allows for structural elucidation and confirmation. nih.gov The derivatization of morpholine with reagents like sodium nitrite (B80452) to form a more volatile N-nitrosomorpholine derivative can also be employed for enhanced detection by GC-MS. nih.gov
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (split mode) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. wisc.edu
In the synthesis of this compound, TLC can be used to determine the reaction's endpoint. The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica gel or alumina (B75360) (the stationary phase). orgchemboulder.comsigmaaldrich.com The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. sigmaaldrich.com
Generally, more polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, one can visually track the disappearance of the reactant spots and the appearance of a new product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 2: Example TLC System for Monitoring this compound Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) if UV-active; or staining with potassium permanganate |
| Expected Result | Reactant Rf ≠ Product (this compound) Rf |
X-ray Crystallography Principles for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.org
The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org
Quantitative Analytical Methods for Purity and Yield Assessment
Titrimetric Methods
Titrimetric analysis, or titration, is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For the purity assessment of this compound, an acid-base titration can be employed. The nitrogen atom in the morpholine ring imparts basic properties to the molecule, allowing it to be titrated with a standardized acid.
A non-aqueous titration is often preferred for organic bases. A precisely weighed sample of this compound would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration can be determined using a potentiometric sensor or a visual indicator like crystal violet. The purity of the sample is calculated based on the volume of titrant required to reach the equivalence point. This method is advantageous for its high precision and accuracy, making it a valuable tool for primary purity assessment. A similar principle is used for the analysis of morpholine, where it is reacted with carbon disulfide to form a dithiocarbamic acid, which is then titrated with a standard base. dss.go.th
Spectrophotometric Quantification
Spectrophotometry is a quantitative method that measures the amount of light absorbed by a chemical substance. nepjol.info While this compound itself may not have a strong chromophore for direct UV-Vis analysis at a convenient wavelength, a spectrophotometric method can be developed through derivatization.
This involves reacting the compound with a specific reagent to produce a colored product. The intensity of the color, which is directly proportional to the concentration of the compound, can then be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). mdpi.com For instance, secondary amines can react with specific reagents to form colored complexes.
The method requires the construction of a calibration curve using a series of standards of known concentration. The absorbance of each standard is measured, and a plot of absorbance versus concentration is generated. According to the Beer-Lambert law, this plot should be linear. nepjol.info The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. Kinetic spectrophotometric methods, which measure the rate of a color-forming reaction, can also be adapted for quantification. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Morpholine |
| N-nitrosomorpholine |
| Ethyl Acetate |
| Hexane |
| Potassium Permanganate |
| Carbon Disulfide |
| Dithiocarbamic Acid |
| Acetic Acid |
| Perchloric Acid |
Future Research Directions and Unaddressed Challenges
Exploration of Unconventional Chemical Transformations Involving the Morpholinone Core
The morpholinone scaffold is a versatile platform for a variety of chemical transformations. Future research should focus on exploring unconventional reactions that can further functionalize the 4-butylmorpholin-2-one core. This could include late-stage C-H activation to introduce new substituents at various positions on the ring, or ring-opening and ring-expansion reactions to access novel heterocyclic structures. Investigating the reactivity of the carbonyl group and the nitrogen atom in cycloaddition reactions or as a directing group in organic synthesis could lead to the discovery of new chemical transformations and the creation of a diverse library of morpholinone derivatives.
Computational Design and Validation of Derivatives with Enhanced Synthetic Utility
Computational chemistry and molecular modeling will be invaluable tools in guiding the future development of this compound chemistry. Density functional theory (DFT) calculations and other computational methods can be employed to predict the reactivity of the morpholinone core and to design new derivatives with specific electronic and steric properties. These in silico studies can help to identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new compounds with enhanced synthetic utility. For example, computational screening could be used to design derivatives with tailored solubility, stability, or catalytic activity.
Advancements in Sustainable and Scalable Synthesis of this compound
In line with the growing emphasis on green chemistry, a significant future research direction will be the development of sustainable and scalable synthetic processes for this compound. This will involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov The principles of atom economy and waste reduction will be central to these efforts. nih.gov For instance, exploring biocatalytic methods or reactions in aqueous media could offer greener alternatives to traditional organic synthesis. The development of a truly sustainable and scalable synthesis will be critical for the potential industrial application of this compound and its derivatives.
Integration of this compound into Emerging Chemical Technologies
The unique structural features of this compound suggest its potential for integration into various emerging chemical technologies. For example, its derivatives could be explored as building blocks for the synthesis of novel polymers, functional materials, or as ligands in catalysis. As new technologies in areas like flow chemistry, 3D printing, and automated synthesis continue to evolve, there will be opportunities to incorporate this compound into these platforms to create advanced materials and chemical processes. iupac.orgresearchgate.net Future research should aim to identify and exploit these opportunities, thereby expanding the application scope of this promising chemical entity.
Conclusion
Summary of Key Research Findings on 4-Butylmorpholin-2-one
A thorough review of scientific databases and literature reveals a significant lack of specific research focused solely on the chemical compound this compound. While the synthesis and biological activities of various morpholin-2-one (B1368128) derivatives are subjects of ongoing investigation in the field of medicinal chemistry, detailed studies, including synthesis protocols, physicochemical properties, and biological evaluations for the 4-butyl substituted variant, are not readily found.
Research on the broader class of morpholin-2-ones suggests that these compounds can be synthesized through various organic chemistry reactions, such as the Ugi multicomponent reaction or intramolecular acid-catalyzed hydroamination. These studies often explore the effects of different substituents on the morpholine (B109124) ring to modulate the compound's biological activity. The morpholine ring itself is considered a "privileged pharmacophore" in drug discovery, known to improve the pharmacokinetic properties of drug candidates.
Outlook on Future Potential and Impact of this compound Research
The future potential of this compound lies in the systematic exploration of its chemical and biological properties. Given the interest in morpholin-2-one derivatives as potential therapeutic agents, future research on this compound could be highly valuable.
Key areas for future investigation include:
Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce high-purity this compound is the first critical step. Following synthesis, a comprehensive characterization of its physicochemical properties, such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry), would be essential.
Biological Screening: A broad biological screening of this compound against a variety of targets would be a logical next step. Based on the activities of other morpholine-containing compounds, this could include assays for anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.
Structure-Activity Relationship (SAR) Studies: Should initial screenings show promising activity, this compound could serve as a lead compound for further optimization. SAR studies, involving the synthesis of analogs with modifications to the butyl chain or other parts of the morpholine ring, could help in identifying more potent and selective compounds.
The potential impact of research into this compound is tied to the discovery of novel biological activities. If this compound or its derivatives are found to possess significant therapeutic potential, it could lead to the development of new drugs for a range of diseases. Furthermore, such research would contribute to a deeper understanding of the structure-activity relationships within the broader class of morpholin-2-one compounds, aiding in the rational design of future drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
